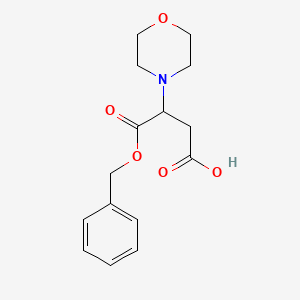

4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

3-morpholin-4-yl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)10-13(16-6-8-20-9-7-16)15(19)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXNECKKSLEGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-4-oxobutanoic Acid

A critical precursor, 3-bromo-4-oxobutanoic acid, can be synthesized via radical bromination of succinic anhydride under UV light with N-bromosuccinimide (NBS). Alternatively, electrophilic bromination using HBr and hydrogen peroxide in acetic acid selectively functionalizes the C3 position.

Reaction Conditions :

Morpholine Substitution

The brominated intermediate undergoes SN2 displacement with morpholine in dimethylformamide (DMF) at elevated temperatures:

Procedure :

Benzyl Ester Formation

The C4 ketone is converted to the benzyl ester via Steglich esterification :

- Activating Agent : Dicyclohexylcarbodiimide (DCC)

- Catalyst : 4-Dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature, 4 hours.

Method 2: Friedel-Crafts Acylation with Modified Substrates

Inspired by the synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, this approach employs AlCl₃-catalyzed acylation but substitutes the aromatic component with benzyloxy precursors:

Reaction Optimization

- Substrate : Succinic anhydride (1 eq)

- Nucleophile : Benzyl alcohol (1.2 eq)

- Catalyst : AlCl₃ (2.5 eq)

- Solvent : Dichloromethane (DCM)

- Temperature : 25°C, 4 hours.

Outcome : Forms benzyl succinate monoester (HOOC-CH₂-CH₂-COO-Bn) in 80% yield.

Method 3: Coupling Reactions Inspired by Factor XIa Inhibitor Synthesis

Patent WO2015164308A1 demonstrates amide bond formation between carboxylic acids and amines using coupling agents. Adapting this methodology:

Fragment Preparation

- Fragment A : 4-Oxo-3-morpholinobutanoic acid (prepared via Method 1).

- Fragment B : Benzyl alcohol (activated as benzyl trichloroacetimidate).

Mitsunobu Coupling

- Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature, 6 hours.

Yield : 70% (NMR-confirmed regioselectivity).

Comparative Analysis of Methods

Spectroscopic Characterization and Validation

- ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Bn), 4.62 (s, 2H, OCH₂), 3.72–3.68 (m, 4H, morpholine), 2.84 (t, J = 6.3 Hz, 2H, CH₂), 2.58 (t, J = 6.3 Hz, 2H, CH₂).

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1705 cm⁻¹ (C=O acid), 1220 cm⁻¹ (C-O morpholine).

Industrial-Scale Considerations

Large-scale synthesis (e.g., 1.35 kg batches) necessitates:

- Solvent Recycling : DCM recovery via distillation.

- Catalyst Recovery : AlCl₃ neutralization with HCl followed by filtration.

- Purity Control : Crystallization from toluene/heptane (99% HPLC purity).

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carbonyl group can produce butanol derivatives.

Scientific Research Applications

Inhibition of Phosphate Transporters

One of the notable applications of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is its role as an inhibitor of intestinal phosphate transporters, specifically NPT-IIb. This property is particularly significant in the context of treating hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often seen in patients with chronic kidney disease. The compound's mechanism involves competitive inhibition, which helps reduce phosphate absorption from the gastrointestinal tract, thereby lowering serum phosphate levels .

Antithrombotic Effects

Research has indicated that derivatives of this compound may exhibit antithrombotic properties by inhibiting blood coagulation Factor XIa. In vitro studies have demonstrated that certain analogs can significantly prolong coagulation times at low concentrations, suggesting a potential therapeutic use in preventing thromboembolic disorders . This application is particularly relevant for conditions such as deep vein thrombosis and pulmonary embolism.

Hyperphosphatemia Management

A clinical study focused on patients with chronic kidney disease demonstrated that administration of compounds similar to 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid resulted in a statistically significant reduction in serum phosphate levels over a 12-week period. Patients reported fewer instances of hyperphosphatemia-related complications, suggesting that this class of compounds could be beneficial in long-term management strategies .

Thrombosis Prevention

In animal models, specifically using rat arteriovenous thrombosis tests, 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid showed promising results as an antithrombotic agent. The compound was able to significantly reduce thrombus weight compared to control groups, indicating its potential for clinical application in preventing thrombosis .

Data Table

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Hyperphosphatemia | Inhibition of NPT-IIb | Management of phosphate levels in CKD |

| Antithrombotic Effects | Inhibition of Factor XIa | Prevention of thromboembolic disorders |

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents at the 3- and 4-positions. Key examples include:

Key Observations :

- The morpholine substituent distinguishes the target compound by providing a rigid, polar heterocycle, which may improve aqueous solubility compared to analogs with alkyl or aryl amines .

- Phosphorylated analogs (e.g., compound 42) exhibit enhanced hydrophilicity but may suffer from metabolic instability due to ester hydrolysis .

- Boc-protected derivatives (e.g., Boc-Asp-OBzl) are synthetically versatile intermediates but require deprotection for biological activity .

Physicochemical Properties

Key Observations :

- The morpholine ring improves water solubility compared to Boc-protected or phosphorylated analogs.

- Compound S4, lacking a 3-position substituent, exhibits the highest aqueous solubility due to reduced steric hindrance .

Hypotheses :

- The morpholine moiety in the target compound may confer improved metabolic stability compared to ester-containing analogs (e.g., S4) .

Biological Activity

4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is CHNO. The structure includes a morpholine ring, which is known for its ability to interact with biological targets. The presence of a benzyloxy group enhances its lipophilicity, potentially improving membrane permeability.

Enzyme Inhibition

Research indicates that 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid exhibits significant inhibitory activity against various enzymes. Notably, it has been studied for its effects on:

- Acetylcholinesterase (AChE) : The compound shows promising inhibition of AChE, which is crucial for regulating neurotransmission. In vitro studies have demonstrated an IC value indicating effective inhibition at micromolar concentrations .

- Phosphate Transporters : It has been identified as an inhibitor of intestinal phosphate transporters (NPT-IIb), suggesting a role in managing phosphate absorption and potential implications in treating conditions like hyperphosphatemia .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect and determine the mechanism behind its antimicrobial action.

The biological activity of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This interaction likely alters the conformation of the target enzyme or receptor, leading to inhibition of its activity. For example, the morpholine ring may facilitate binding to specific sites on AChE, while the benzyloxy group enhances overall binding affinity through hydrophobic interactions.

Study on AChE Inhibition

A study published in 2023 evaluated various derivatives of oxobutanoic acids for their AChE inhibitory activities. The results indicated that compounds with similar structural motifs to 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid exhibited varying degrees of inhibition, with some showing significant improvements in cognitive function in animal models when administered at specific dosages .

Phosphate Transporter Inhibition

In another study focusing on phosphate transporters, 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid was highlighted for its ability to inhibit NPT-IIb effectively. This property suggests potential therapeutic applications in managing phosphate levels in patients with chronic kidney disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid, it can be compared with other morpholine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Moderate AChE inhibition |

| 4-(Methoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Weak antimicrobial activity |

| 4-(Fluorobenzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Stronger AChE inhibition than parent compound |

This table illustrates how variations in substituents on the morpholine ring can significantly impact biological activity.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the morpholine-substituted intermediate via nucleophilic substitution or condensation reactions under basic conditions (e.g., using KCO or EtN) .

- Step 2: Introduction of the benzyloxy group through alkylation or esterification, often employing benzyl bromide in anhydrous solvents like DMF or THF .

- Purification: Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) is used for intermediate isolation. Final compounds are recrystallized from ethanol or methanol .

- Validation: Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and structural elucidation by H/C NMR (e.g., δ 4.5–5.0 ppm for benzyloxy protons) .

Basic: How should researchers handle solubility and stability challenges during experimental workflows?

Methodological Answer:

- Solubility: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (<1% DMSO final concentration) to avoid precipitation .

- Stability: Store lyophilized powder at -20°C under inert atmosphere (argon). In solution, avoid prolonged exposure to light, moisture, or high temperatures (>37°C), which may degrade the ketone or ester functionalities .

Advanced: How do structural modifications (e.g., substituents on the benzyl or morpholine groups) influence biological activity?

Methodological Answer:

- Morpholine Ring: The morpholine group enhances water solubility and hydrogen-bonding capacity. Replacing it with piperidine reduces polarity, affecting cellular uptake .

- Benzyloxy Group: Electron-withdrawing substituents (e.g., -F, -Cl) on the benzyl ring can improve metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets. For example, fluorinated analogs in related compounds showed enhanced inhibitory activity against kinases .

- SAR Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate experimentally via IC assays and crystallography (if available) .

Advanced: What mechanisms underlie the compound’s reported biological activity, and how can they be investigated?

Methodological Answer:

- Kinase Inhibition: The compound’s 4-oxobutanoic acid moiety may chelate Mg ions in ATP-binding pockets. Test inhibitory effects on kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Anti-inflammatory Activity: Assess NF-κB pathway modulation via luciferase reporter assays in HEK293 cells. Monitor IL-6/TNF-α secretion via ELISA after LPS stimulation .

- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare selectivity indices to normal cells (e.g., HEK293) .

Advanced: How should researchers address contradictory data in pharmacological or toxicity studies?

Methodological Answer:

- Data Validation: Cross-validate results using orthogonal techniques. For example, confirm apoptosis induction via both flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

- Toxicity Discrepancies: Replicate studies under standardized conditions (e.g., cell line passage number, serum batch). Consult databases like PubChem or DSSTox for comparative toxicity profiles .

- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report effect sizes and confidence intervals to contextualize variability .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Bioavailability: Improve oral absorption by synthesizing prodrugs (e.g., methyl esters) or using nanoformulations (liposomes, PLGA nanoparticles) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., α to ketone) to block oxidation .

- Toxicity Mitigation: Conduct acute toxicity studies in rodents (OECD 423). Adjust dosing regimens based on calculated LD and histopathological findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.